molecular formula C18H15FN2O2 B12113993 Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

Cat. No.: B12113993
M. Wt: 310.3 g/mol
InChI Key: IDNRGDVXNJFUJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate typically involves the reaction of 6-fluoroquinoline with 4-aminobenzoic acid ethyl ester. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorinated quinoline core enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)

InChI Key

IDNRGDVXNJFUJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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